2-Ethoxy-3-nitro-1,5-naphthyridin-4-amine 2-Ethoxy-3-nitro-1,5-naphthyridin-4-amine
Brand Name: Vulcanchem
CAS No.: 89276-21-1
VCID: VC15946473
InChI: InChI=1S/C10H10N4O3/c1-2-17-10-9(14(15)16)7(11)8-6(13-10)4-3-5-12-8/h3-5H,2H2,1H3,(H2,11,13)
SMILES:
Molecular Formula: C10H10N4O3
Molecular Weight: 234.21 g/mol

2-Ethoxy-3-nitro-1,5-naphthyridin-4-amine

CAS No.: 89276-21-1

Cat. No.: VC15946473

Molecular Formula: C10H10N4O3

Molecular Weight: 234.21 g/mol

* For research use only. Not for human or veterinary use.

2-Ethoxy-3-nitro-1,5-naphthyridin-4-amine - 89276-21-1

Specification

CAS No. 89276-21-1
Molecular Formula C10H10N4O3
Molecular Weight 234.21 g/mol
IUPAC Name 2-ethoxy-3-nitro-1,5-naphthyridin-4-amine
Standard InChI InChI=1S/C10H10N4O3/c1-2-17-10-9(14(15)16)7(11)8-6(13-10)4-3-5-12-8/h3-5H,2H2,1H3,(H2,11,13)
Standard InChI Key GWWVFFTUAWRUNC-UHFFFAOYSA-N
Canonical SMILES CCOC1=NC2=C(C(=C1[N+](=O)[O-])N)N=CC=C2

Introduction

Structural and Molecular Properties

The 1,5-naphthyridine core consists of two fused pyridine rings, with the ethoxy (-OCH₂CH₃), nitro (-NO₂), and amine (-NH₂) groups introducing steric and electronic complexity. The IUPAC name 2-ethoxy-3-nitro-1,5-naphthyridin-4-amine reflects these substituents’ positions. Key molecular descriptors include:

PropertyValue
Molecular FormulaC₁₀H₁₀N₄O₃
Molecular Weight234.21 g/mol
Canonical SMILESCCOC1=NC2=C(C(=C1N+[O-])N)N=CC=C2
InChIKeyGWWVFFTUAWRUNC-UHFFFAOYSA-N

The ethoxy group enhances lipophilicity, while the nitro and amine groups enable participation in hydrogen bonding and electrophilic substitution reactions.

Synthetic Methodologies

Cyclization Strategies

The synthesis of 1,5-naphthyridine derivatives often begins with pyridine precursors. For 2-ethoxy-3-nitro-1,5-naphthyridin-4-amine, a modified Skraup or Conrad-Limpach reaction is employed. In one approach, 3-aminopyridine derivatives undergo cyclization with β-ketoesters or aldehydes in the presence of catalysts like iodine or m-NO₂PhSO₃Na . For example:

  • Ethoxy Introduction: 3-Amino-4-ethoxypyridine is synthesized via nucleophilic substitution of a hydroxyl group with ethyl bromide.

  • Nitration: The intermediate undergoes nitration using nitric acid/sulfuric acid to introduce the nitro group at position 3.

  • Cyclization: Thermal or acid-catalyzed cyclization forms the 1,5-naphthyridine core, yielding the target compound .

Optimization Challenges

Key challenges include regioselectivity during nitration and maintaining the amine group’s stability under acidic conditions. The use of montmorillonite K10 as a catalyst has been reported to improve yields in analogous syntheses by facilitating cyclization while minimizing side reactions .

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Signals for the ethoxy group appear as a triplet at δ 1.3 ppm (CH₃) and a quartet at δ 3.5–4.0 ppm (OCH₂). The nitro group’s electron-withdrawing effect deshields adjacent protons, resulting in a singlet for H-6 at δ 8.2–8.5 ppm.

  • ¹³C NMR: The ethoxy carbon resonates at δ 65–70 ppm, while the nitro-bearing carbon (C-3) appears at δ 145–150 ppm .

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 234.21 [M+H]⁺. Fragmentation patterns include loss of the ethoxy group (-46 Da) and nitro group (-46 Da), yielding peaks at m/z 188 and 142, respectively.

Infrared Spectroscopy (IR)

Strong absorption bands at 1530 cm⁻¹ and 1350 cm⁻¹ confirm the nitro group’s asymmetric and symmetric stretching. The amine N-H stretch appears as a broad peak near 3300 cm⁻¹ .

Reactivity and Functionalization

The amine group at position 4 is highly reactive, enabling:

  • Acylation: Reaction with acetyl chloride yields 4-acetamido derivatives.

  • Diazo Coupling: Formation of azo dyes with aromatic diazonium salts, useful in photodynamic therapy research .
    The nitro group can be reduced to an amine using H₂/Pd-C, providing a route to 2-ethoxy-3,4-diamino-1,5-naphthyridine, a potential intermediate for anticancer agents .

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